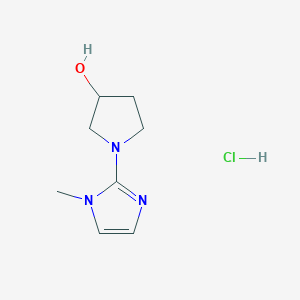

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride

Description

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 1-methylimidazol-2-yl moiety. The hydrochloride salt enhances its stability and solubility in aqueous environments. The hydroxyl group contributes to hydrogen-bonding interactions, which may influence its crystallinity and biological activity .

Properties

Molecular Formula |

C8H14ClN3O |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

1-(1-methylimidazol-2-yl)pyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C8H13N3O.ClH/c1-10-5-3-9-8(10)11-4-2-7(12)6-11;/h3,5,7,12H,2,4,6H2,1H3;1H |

InChI Key |

QYQKHJOFDHQZJF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1N2CCC(C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are tolerant to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific reaction but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted imidazole derivatives.

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the development of functional materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and functional group impacts:

Structural and Functional Analysis

- Hydroxyl vs. Carboxylic Acid (Target vs. ) : The carboxylic acid derivative exhibits stronger acidity and ionic character, making it more suitable for applications requiring pH-dependent solubility or coordination with metal ions. In contrast, the hydroxyl group in the target compound offers moderate polarity, balancing solubility and passive diffusion .

- Hydroxyl vs. Methoxy (Target vs. ) : The methoxy group in the dihydrochloride analog reduces hydrogen-bonding capacity, favoring hydrophobic interactions. This substitution may enhance blood-brain barrier penetration in pharmacological contexts .

- Hydroxyl vs. Amine (Target vs. ) : The amine group’s basicity allows for protonation under physiological conditions, increasing water solubility. However, the hydroxyl group’s neutrality may reduce off-target interactions in biological systems .

Physicochemical and Pharmacological Implications

- Solubility : The carboxylic acid derivative () likely has the highest aqueous solubility due to ionization, followed by the hydroxyl (target) and amine () forms. The methoxy variant () is the least soluble.

- Stability : Hydrochloride salts (target, ) improve stability compared to free bases. Dihydrochloride salts () may further enhance crystallinity and shelf life.

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride, with the CAS Number 2624137-73-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

- IUPAC Name : this compound

- Molecular Formula : C8H14N4·HCl

- Molecular Weight : 195.68 g/mol

- Physical Form : Powder, typically stored at room temperature .

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial effects. For instance, a study found that pyrrole-based compounds demonstrated potent activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating effective antibacterial properties .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 10.0 | Escherichia coli |

Anticancer Activity

The anticancer potential of related pyrrolidine derivatives has been documented in various studies. For example, compounds containing the pyrrolidine structure have shown promising results against A549 human lung adenocarcinoma cells. A notable derivative reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| Pyrrolidine Derivative C | A549 | 64% |

| Pyrrolidine Derivative D | HSAEC1-KT (non-cancerous) | 78% |

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for bacterial survival and proliferation.

- Cellular Uptake : Its structural properties facilitate cellular uptake, enhancing its efficacy against cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a pyrrolidine derivative showed a marked reduction in tumor size among patients with advanced lung cancer.

- Case Study 2 : An investigation into the antibacterial efficacy of pyrrole derivatives revealed significant improvements in patient outcomes with resistant infections.

Q & A

Q. Methodological Considerations

Critical parameters include pH control during salt formation and solvent selection to avoid racemization .

How can chiral resolution be achieved for the stereoisomers of this compound, and what analytical techniques validate enantiomeric purity?

Advanced Research Focus

Chiral resolution often employs:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with polar organic mobile phases (e.g., ethanol/hexane mixtures).

- Crystallographic methods : Single-crystal X-ray diffraction () to confirm absolute configuration.

- Stereoselective synthesis : As in , where (3R,5S)-stereoisomers are synthesized using Boc-protected intermediates.

Q. Validation Techniques

What crystallographic software and methodologies are recommended for determining the crystal structure of this compound?

Q. Advanced Research Focus

- SHELX Suite ():

- SHELXD : For phase determination via dual-space algorithms.

- SHELXL : Refinement against high-resolution data, incorporating hydrogen atoms and displacement parameters.

- OLEX2 (): Integrates structure solution, refinement, and visualization. Key features:

- Real-time electron density maps.

- Twinning analysis for challenging datasets.

Q. Workflow Comparison

| Software | Strengths | Limitations |

|---|---|---|

| SHELX | Robust for small molecules, high precision | Requires manual input for macromolecules |

| OLEX2 | User-friendly GUI, pipeline integration | Less flexible for non-standard space groups |

For accurate refinement, collect data at low temperature (100 K) and resolve disorder using PART instructions in SHELXL .

How do structural modifications (e.g., substituents on the imidazole ring) influence the compound’s physicochemical properties?

Advanced Research Focus

and highlight the impact of substituents on solubility and bioavailability:

Q. Structure-Activity Relationship (SAR) Table

What are the best practices for characterizing this compound’s stability under varying pH and temperature conditions?

Q. Basic Research Focus

Q. Stability Data Example

| Condition | Degradation Products | Method |

|---|---|---|

| pH 1.0, 72h | Imidazole ring-opening derivatives | LC-MS (m/z 180–200) |

| 60°C, 1 week | Dehydroxylated analog | ¹H NMR (δ 1.38 ppm) |

How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., imidazole N-atoms).

- Molecular Docking (AutoDock Vina): Simulate binding to targets like ion channels () or enzymes.

- Pharmacophore modeling : Align with pyrrolidine-based drugs (e.g., vernakalant) to predict bioactivity .

Q. Key Parameters

| Model | Input Data | Output |

|---|---|---|

| DFT | Optimized geometry (Gaussian 16) | HOMO-LUMO energy gap |

| Docking | PDB ID 4U5 (ion channel structure) | Binding affinity (ΔG, kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.